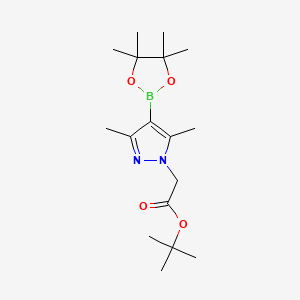![molecular formula C14H19ClN4O B1402469 Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride CAS No. 1361112-47-1](/img/structure/B1402469.png)
Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride
Übersicht
Beschreibung
Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride is a chemical compound with the CAS Number: 1361112-47-1 . It has a molecular weight of 294.78 . The IUPAC name for this compound is N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-azetidinecarboxamide hydrochloride .
Molecular Structure Analysis
The compound has a complex structure that includes an azetidine ring, a benzimidazole ring, and an amide group . The InChI code for this compound is 1S/C14H18N4O.ClH/c1-18-12-5-3-2-4-11 (12)17-13 (18)6-7-16-14 (19)10-8-15-9-10;/h2-5,10,15H,6-9H2,1H3, (H,16,19);1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Azetidine-3-carboxylic acid derivatives have been utilized in the synthesis of novel compounds, such as Biphenyl 4-carboxylic acid derivatives, which are characterized by elemental analysis, IR, 1H NMR, and mass spectra (Patel, Malik, & Bhatt, 2009).
Preparation of Azetidine Derivatives
- Research on the preparation of 3-azetidinones with different N-substituents and their transformation into 3-ethylideneazetidines has been explored, contributing to the field of synthetic chemistry (Bauman & Duthaler, 1988).
Synthesis of Novel Imino Sugars
- Azetidine-3-carboxylic acid derivatives have been used in the synthesis of novel imino sugars, demonstrating their utility in creating diverse biochemical structures (Sharma & Jain, 2013).
Antimicrobial Activity
- New pyridine derivatives incorporating azetidine-3-carboxylic acid analogs have been synthesized and shown to exhibit antimicrobial activity, indicating potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Allosteric Modulation
- Some azetidine-3-carboxylic acid derivatives have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, showing potential in pharmacological research (Price et al., 2005).
Synthesis of Chimeras
- Azetidine-2-carboxylic acid analogs have been synthesized with various heteroatomic side chains, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Development of Agonists
- Research has led to the development of potent and selective S1P1 receptor agonists using azetidine-3-carboxylic acid derivatives, showcasing their potential in treating diseases like multiple sclerosis (Hou et al., 2016).
Enzymatic Biotransformations
- Azetidine-3-carboxylic acid derivatives have been used in enzymatic biotransformations, providing a method for synthesizing optically active compounds with high enantioselectivity (Leng, Wang, Pan, Huang, & Wang, 2009).
Eigenschaften
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.ClH/c1-18-12-5-3-2-4-11(12)17-13(18)6-7-16-14(19)10-8-15-9-10;/h2-5,10,15H,6-9H2,1H3,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWLVTRQVFATAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)



![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)

![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)

![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)